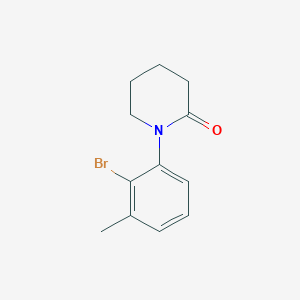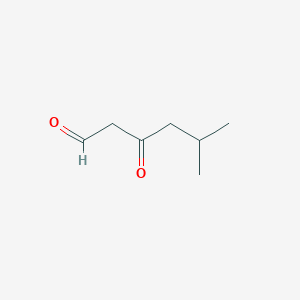
5-Methyl-3-oxohexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-oxohexanal: is an organic compound with the molecular formula C7H12O2 It is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Methyl-3-oxohexanal can be synthesized through several methods, including the oxidation of alkenes and the hydroformylation of alkenes. One common method involves the oxidation of 5-methyl-3-hexanol using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale oxidation processes. These processes often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully optimized to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Methyl-3-oxohexanal can undergo further oxidation to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Methyl-3-oxohexanal is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and fragrances.
Biology: In biological research, this compound is used to study the effects of aldehydes on cellular processes. It is also employed in the development of aldehyde-based probes for detecting specific biomolecules.
Medicine: this compound has potential applications in drug development. Its derivatives are investigated for their therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including solvents, plasticizers, and polymer additives. It is also utilized in the formulation of coatings and adhesives.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-oxohexanal involves its interaction with various molecular targets. The carbonyl group in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This interaction can affect cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
3-Methyl-5-oxohexanal: Similar in structure but with a different arrangement of the methyl group.
5-Oxohexanal: Lacks the methyl group, resulting in different chemical properties.
Hexanal: A simpler aldehyde with a shorter carbon chain.
Uniqueness: 5-Methyl-3-oxohexanal is unique due to the presence of both a methyl group and a carbonyl group, which confer distinct reactivity and potential applications. Its specific structure allows for targeted interactions in chemical and biological systems, making it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
5-methyl-3-oxohexanal |
InChI |
InChI=1S/C7H12O2/c1-6(2)5-7(9)3-4-8/h4,6H,3,5H2,1-2H3 |
Clé InChI |
CGNLPVYQLRYECL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Tert-butylamino)methyl]-2-methoxyphenol](/img/structure/B13203174.png)
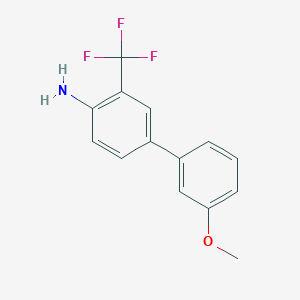
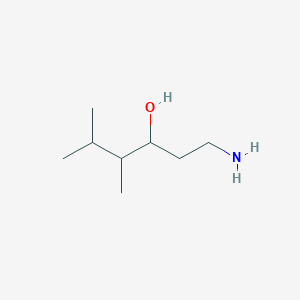
![2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol](/img/structure/B13203205.png)
![1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine](/img/structure/B13203209.png)
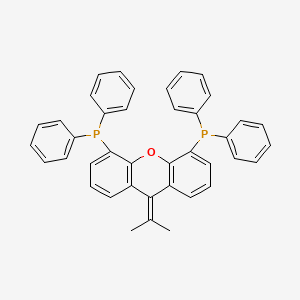

![5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13203229.png)
![tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13203232.png)
![Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13203240.png)
![2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13203241.png)
![N,N',N''-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine]](/img/structure/B13203243.png)
